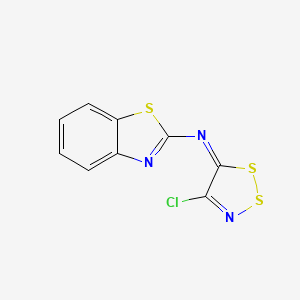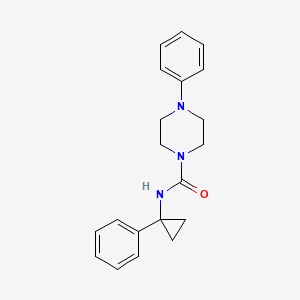![molecular formula C19H20ClNO B5480170 N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B5480170.png)
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring substituted with a methoxy group and a phenylmethanamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxynaphthalene and benzylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis.
Purification: The resulting product is purified using column chromatography, typically with a petroleum ether/ethyl acetate mixture as the eluent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction conditions and product purification is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a phenol derivative.
Reduction: The compound can undergo reduction reactions, particularly at the naphthalene ring, to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, dihydro compounds, and various substituted aromatic compounds .
Scientific Research Applications
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound shares a similar naphthalene structure but differs in its substituents and overall molecular framework.
N-(2-((2-methoxynaphthalen-1-yl)ethynyl)phenyl)-4-methylbenzenesulfonamide: Another compound with a methoxynaphthalene core, but with different functional groups and applications.
Uniqueness
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride is unique due to its specific combination of a methoxynaphthalene ring and a phenylmethanamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-methoxynaphthalen-1-yl)methyl]-1-phenylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO.ClH/c1-21-19-12-11-16-9-5-6-10-17(16)18(19)14-20-13-15-7-3-2-4-8-15;/h2-12,20H,13-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMZHLOZNGYMFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNCC3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[2-(4-nitrophenyl)vinyl]-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5480089.png)
![5-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)-4-methyl-2-(3-pyridinyl)pyrimidine](/img/structure/B5480093.png)
![2-methoxy-5-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 1-naphthoate](/img/structure/B5480098.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5480105.png)
![5-Nitro-6-[2-(propan-2-yloxy)phenyl]piperidin-2-one](/img/structure/B5480118.png)
![1-[6-(4-ETHOXYPHENYL)-3-(ETHYLSULFANYL)[1,2,4]TRIAZINO[5,6-D][3,1]BENZOXAZEPIN-7(6H)-YL]-1-ETHANONE](/img/structure/B5480126.png)
![3-[3-(3-CHLOROPHENYL)-2-METHYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL]PYRIDINE](/img/structure/B5480145.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]acetamide](/img/structure/B5480152.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5480160.png)
![methyl 3-{[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]amino}-4-methylbenzoate](/img/structure/B5480164.png)
![1-(2,2-dimethylpropyl)-4-{[6-isopropyl-2-(trifluoromethyl)pyrimidin-4-yl]amino}pyrrolidin-2-one](/img/structure/B5480169.png)
![(3aR*,6aS*)-5-[3-(1,3-benzodioxol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5480184.png)


